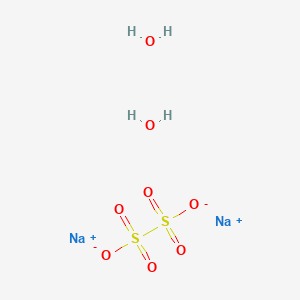
N-Oleoyl-L-Serine
Overview
Description
N-Oleoyl-L-Serine is a lipid modulator and an endogenous N-acyl amide. It is a derivative of L-serine, formed by the formal condensation of the carboxy group of oleic acid with the amino group of L-serine . This compound has garnered significant interest due to its role in bone remodeling and its potential therapeutic applications, particularly in the treatment of osteoporosis .
Scientific Research Applications
N-Oleoyl-L-Serine has several scientific research applications:
Chemistry: Used as a model compound to study lipid-amino acid conjugates and their chemical properties.
Mechanism of Action
Target of Action
N-Oleoyl-L-Serine (OS) primarily targets the endocannabinoid system , which plays an essential role in the maintenance of normal bone mass . It signals through the CB2 receptor .
Mode of Action
In osteoblast cells, OS triggers a Gi-protein-coupled receptor and Erk1/2 . It also mitigates the number of osteoclasts by promoting osteoclast apoptosis through the inhibition of Erk1/2 phosphorylation and receptor activator of nuclear-κB ligand (RANKL) expression in bone marrow stromal cells and osteoblasts .
Biochemical Pathways
OS affects the bone remodeling process , a continuous process whereby the mineralized matrix is removed by osteoclasts and subsequently replaced with newly formed bone tissue produced by osteoblasts . This process is regulated by autocrine/paracrine factors, such as RANKL, osteoprotegerin (OPG), bone morphogenetic proteins, and Wnt, as well as circulating hormones .
Result of Action
OS has been reported to stimulate bone formation and inhibit bone resorption . In intact mice, OS moderately increases bone volume density mainly by inhibiting bone resorption . In a mouse ovariectomy (ovx) model for osteoporosis, os effectively rescues bone loss by increasing bone formation and markedly restraining bone resorption .
Action Environment
The differential effect of exogenous OS in the OVX vs. intact animals is apparently a result of an OVX-induced decrease in skeletal OS levels . This suggests that environmental factors, such as hormonal changes due to ovariectomy, can influence the action, efficacy, and stability of OS.
Future Directions
Biochemical Analysis
Biochemical Properties
In osteoblasts, N-Oleoyl-L-Serine triggers a Gi-protein-coupled receptor and Erk1/2 . This interaction promotes the proliferation of osteoblasts, which are crucial cells for bone formation .
Cellular Effects
This compound has a mitigating effect on the number of osteoclasts, the cells responsible for bone resorption . It promotes osteoclast apoptosis through the inhibition of Erk1/2 phosphorylation and the expression of receptor activator of nuclear-κB ligand (RANKL) in bone marrow stromal cells and osteoblasts .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with a Gi-protein-coupled receptor and the Erk1/2 pathway in osteoblasts . This interaction leads to the promotion of osteoblast proliferation and the inhibition of osteoclast activity, thus influencing bone remodeling .
Temporal Effects in Laboratory Settings
In intact mice, this compound moderately increases bone volume density mainly by inhibiting bone resorption . In a mouse ovariectomy (OVX) model for osteoporosis, this compound effectively rescues bone loss by increasing bone formation and markedly restraining bone resorption .
Dosage Effects in Animal Models
The differential effect of exogenous this compound in the OVX vs. intact animals is apparently a result of an OVX-induced decrease in skeletal this compound levels . This suggests that the dosage and physiological state of the animal can significantly influence the effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Oleoyl-L-Serine can be synthesized through the reaction of oleic acid with L-serine. The process involves the activation of the carboxy group of oleic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters, such as temperature, solvent choice, and purification techniques, would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Oleoyl-L-Serine undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl group of the serine moiety can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Acid chlorides or anhydrides for esterification reactions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Ester or ether derivatives of this compound.
Comparison with Similar Compounds
N-Oleoyl Ethanolamide: Another N-acyl amide with similar lipid-modulating properties.
N-Stearoyl Ethanolamide: A saturated fatty acid amide with bone remodeling activity.
N-Arachidonoyl Serine: An endocannabinoid-like molecule with neuroprotective properties.
Uniqueness: N-Oleoyl-L-Serine is unique due to its specific role in bone remodeling and its dual action of promoting osteoblast proliferation while inducing osteoclast apoptosis . This sets it apart from other N-acyl amides, which may not exhibit the same level of activity in bone tissue.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKGXAMSZIDKF-VJIACCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107743-37-3 | |
| Record name | N-Oleoyl-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107743373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-OLEOYL-L-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCD7H2827O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does N-Oleoyl-L-Serine impact bone remodeling?
A1: Research suggests that this compound (OS) exhibits a regulatory role in bone remodeling, a continuous process crucial for maintaining bone health. OS appears to exert its effects through a dual mechanism:
- Promoting Bone Formation: In osteoblasts (bone-forming cells), OS stimulates proliferation. [] This suggests a potential for OS to enhance bone formation.
- Inhibiting Bone Resorption: OS demonstrates an ability to reduce the number of osteoclasts (bone-resorbing cells) by promoting their apoptosis (programmed cell death). [] This inhibitory effect on osteoclasts is linked to the suppression of ERK1/2 phosphorylation and RANKL expression in both bone marrow stromal cells and osteoblasts. []
Q2: What is the evidence for this compound's therapeutic potential in osteoporosis?
A: Preclinical studies using a mouse model of osteoporosis (induced by ovariectomy) provide compelling evidence for OS's therapeutic potential: []
- Rescue of Bone Loss: OS administration effectively counteracted bone loss in the ovariectomized mice. [] This protective effect was attributed to both increased bone formation and significantly reduced bone resorption. []
- Ovariectomy and OS Levels: Interestingly, ovariectomy led to a decline in skeletal OS levels. [] This observation suggests a potential link between OS deficiency and the development of osteoporosis, further strengthening the case for OS as a therapeutic target.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)
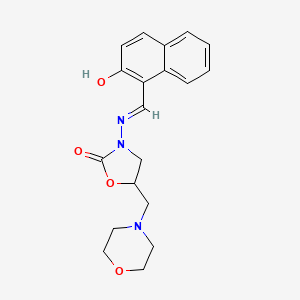


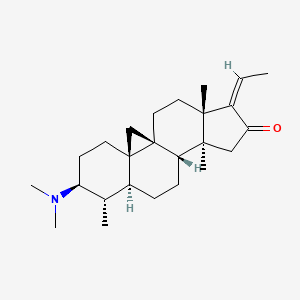
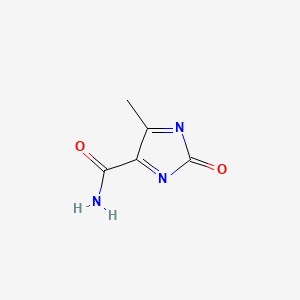
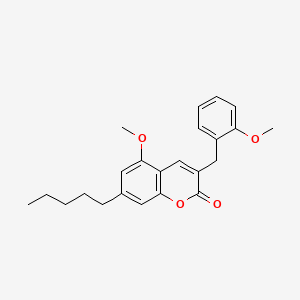

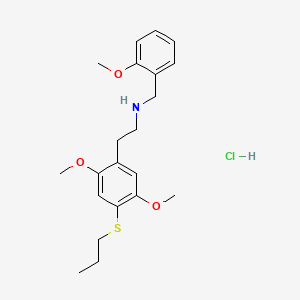
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
